What is 1-Methylxanthine-d3 and its properties
What is 1-Methylxanthine-d3 and its properties
An In-Depth Technical Guide to 1-Methylxanthine-d3: Properties, Analysis, and Application as an Internal Standard
Abstract
This technical guide provides a comprehensive overview of 1-Methylxanthine-d3, a deuterated stable isotope-labeled derivative of 1-Methylxanthine. We delve into its physicochemical properties, its contextual role within the broader metabolic pathways of common methylxanthines like caffeine, and its principal application as an internal standard in advanced analytical methodologies. This document is intended for researchers, analytical scientists, and professionals in drug development, offering both foundational knowledge and practical, field-proven insights into the utilization of this critical analytical reagent. Detailed experimental workflows, particularly for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are presented to illustrate its role in ensuring data accuracy and reliability in pharmacokinetic and metabolic studies.
Introduction to 1-Methylxanthine and its Deuterated Analog
1-Methylxanthine is a purine alkaloid and a significant human urinary metabolite of the widely consumed stimulants caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine)[1][2]. As a downstream product of methylxanthine metabolism, its accurate quantification in biological matrices is essential for pharmacokinetic modeling, clinical diagnostics, and understanding the physiological effects of its parent compounds. Beyond its role as a biomarker, 1-Methylxanthine itself exhibits biological activity, including the potential to enhance the radiosensitivity of tumor cells and act as an adenosine receptor antagonist[3][4].
To achieve precise and accurate quantification of 1-Methylxanthine, especially at low concentrations in complex biological fluids, analytical methods require an internal standard (IS) to correct for variability during sample preparation and instrumental analysis. 1-Methylxanthine-d3 is the stable isotope-labeled (SIL) analog of 1-Methylxanthine, where three hydrogen atoms on the N1-methyl group are replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to the analyte but has a distinct, higher molecular weight. This property makes 1-Methylxanthine-d3 the gold standard for use as an internal standard in mass spectrometry-based assays, as it co-elutes chromatographically with the analyte while being clearly distinguishable by the mass spectrometer[5][6].
Physicochemical Properties
A clear understanding of the fundamental properties of both the analyte and its corresponding internal standard is crucial for method development.
| Property | 1-Methylxanthine (Analyte) | 1-Methylxanthine-d3 (Internal Standard) |
| Chemical Formula | C₆H₆N₄O₂[7] | C₆D₃H₃N₄O₂ |
| Molecular Weight | 166.14 g/mol [2][7] | Approx. 169.16 g/mol |
| CAS Number | 6136-37-4[1][2] | 1216430-61-3[5] |
| Appearance | Light yellow powder[7] | Solid / Powder |
| Synonym | 2,6-Dihydroxy-1-methylpurine | 1-(Methyl-d3)-3,7-dihydro-1H-purine-2,6-dione |
Biological Context: The Metabolic Pathway of Caffeine
1-Methylxanthine does not occur at high levels in dietary sources but is formed endogenously through the metabolism of more complex methylxanthines[1]. The primary pathway begins with caffeine, which is metabolized in the liver mainly by the cytochrome P450 1A2 (CYP1A2) enzyme. This process involves a series of N-demethylation steps. Approximately 84% of caffeine is converted to paraxanthine, 12% to theobromine, and 4% to theophylline. These dimethylxanthines are then further demethylated to form monomethylxanthines, including 1-Methylxanthine, which is subsequently excreted in the urine[1][7].
Principle and Application: Quantitative Analysis by LC-MS/MS
The primary and most critical application of 1-Methylxanthine-d3 is as an internal standard for quantitative bioanalysis. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity and selectivity[8].
The Causality Behind Using a Stable Isotope-Labeled Internal Standard:
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Correction for Sample Loss: During multi-step sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), some analyte may be inadvertently lost. Because the SIL-IS is chemically identical to the analyte, it will be lost at the same proportion. By measuring the ratio of the analyte to the IS, the initial concentration can be accurately calculated, as the ratio remains constant regardless of recovery percentage.
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Correction for Matrix Effects: Biological matrices like plasma or urine can suppress or enhance the ionization of an analyte in the mass spectrometer's source, leading to inaccurate readings. The SIL-IS experiences the exact same matrix effects as the analyte. Therefore, the ratio of their signals remains unaffected, ensuring a trustworthy measurement.
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Correction for Instrument Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity are normalized when using the analyte-to-IS ratio.
This self-validating system is the cornerstone of modern quantitative bioanalysis, providing the highest level of confidence in the final reported concentrations.
Detailed Experimental Protocol: Quantification of 1-Methylxanthine in Human Plasma
The following protocol is a representative example for the quantification of 1-Methylxanthine in human plasma using 1-Methylxanthine-d3 as an internal standard.
5.1. Materials and Reagents
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Reference Standards: 1-Methylxanthine, 1-Methylxanthine-d3
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Solvents: HPLC-grade Methanol, Acetonitrile, and Water; Formic Acid
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Biological Matrix: Blank human plasma
5.2. Preparation of Solutions
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Stock Solutions (1 mg/mL): Accurately weigh and dissolve 1 mg of 1-Methylxanthine and 1-Methylxanthine-d3 in 1 mL of methanol, respectively. Store at -20°C.
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Working Standard Solutions: Serially dilute the 1-Methylxanthine stock solution with 50:50 methanol:water to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
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Internal Standard Working Solution (50 ng/mL): Dilute the 1-Methylxanthine-d3 stock solution with acetonitrile.
5.3. Sample Preparation (Protein Precipitation)
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Label microcentrifuge tubes for blanks, standards, quality controls (QCs), and unknown samples.
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Pipette 50 µL of the appropriate matrix (blank plasma for standards, study samples) into the tubes.
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For calibration standards, add 5 µL of the respective working standard solution. For all other tubes, add 5 µL of 50:50 methanol:water.
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Internal Standard Addition: To every tube, add 150 µL of the Internal Standard Working Solution (50 ng/mL in acetonitrile). The acetonitrile acts as the protein precipitation agent. This step is critical; the addition must be precise.
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Vortex all tubes vigorously for 30 seconds to ensure complete protein precipitation.
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Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
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Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.
5.4. LC-MS/MS Instrumental Parameters The following are typical starting parameters that must be optimized for the specific instrument in use. Mass transitions are selected based on the fragmentation of the parent ion into a stable product ion in the collision cell.
| Parameter | Setting |
| LC Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[8] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM)[8] |
| MRM Transition (1-MX) | Q1: 167.1 m/z → Q3: 124.1 m/z (Hypothetical) |
| MRM Transition (1-MX-d3) | Q1: 170.1 m/z → Q3: 127.1 m/z (Hypothetical) |
5.5. Data Analysis and Validation A calibration curve is generated by plotting the peak area ratio (1-Methylxanthine area / 1-Methylxanthine-d3 area) versus the nominal concentration of the prepared standards. A linear regression with a weighting factor (typically 1/x or 1/x²) is applied. The concentrations of unknown samples are then calculated from this curve. The method's accuracy and precision are validated using QCs at low, medium, and high concentration levels.
Conclusion
1-Methylxanthine-d3 is an indispensable tool for modern bioanalytical science. Its role as a stable isotope-labeled internal standard provides the foundation for robust, reliable, and highly accurate quantification of the caffeine metabolite 1-Methylxanthine. By effectively correcting for variations in sample processing and instrument performance, it ensures the integrity of data in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. The principles and protocols outlined in this guide underscore the pivotal role of 1-Methylxanthine-d3 in advancing our understanding of methylxanthine pharmacology and physiology.
References
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Gao, R., et al. (2024). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. International Journal of Molecular Sciences. MDPI. Retrieved from [Link]
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Matias, J., et al. (2021). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules. PubMed Central. Retrieved from [Link]
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Wikipedia. (n.d.). Caffeine. Retrieved from [Link]
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Her-Shyong, R., et al. (2025). 1-Methylxanthine enhances memory and neurotransmitter levels. PubMed. Retrieved from [Link]
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